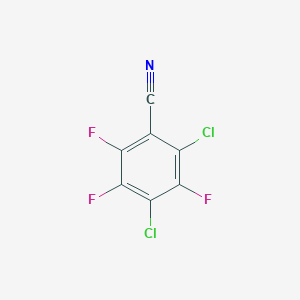

2,4-Dichloro-3,5,6-trifluorobenzonitrile

Description

Contextualization of Halogenated Benzonitriles within Advanced Organic and Materials Chemistry

Halogenated benzonitriles are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) functional group. This combination of structural features makes them highly valuable in advanced organic and materials chemistry. The nitrile group is a versatile synthetic handle, capable of being converted into various other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a key building block in the synthesis of complex molecules. wikipedia.orgnumberanalytics.comfiveable.me

The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring profoundly influences the molecule's physicochemical properties. Halogens modify the electronic nature of the benzene ring, enhance thermal stability, and increase lipophilicity. chemimpex.com In materials science, halogenation is a strategy used to create polymers with improved fire resistance and to design functional supramolecular materials through specific non-covalent interactions like halogen bonding. nih.govacs.org Fluorine, in particular, has a unique role; its high electronegativity and small size can significantly alter a molecule's metabolic stability and binding affinity to biological targets, a property extensively exploited in the development of pharmaceuticals and agrochemicals. researchgate.net Consequently, halogenated benzonitriles serve as critical intermediates in the production of a wide array of products, from high-performance polymers and liquid crystals to life-saving drugs. numberanalytics.comchemimpex.com

Historical Perspectives and Evolution of Research on Polyhalogenated Aromatic Nitriles

The history of aromatic nitriles dates back to the 19th century, with the first synthesis of benzonitrile (B105546), the parent compound, reported by Wöhler and Liebig around 1832. wikipedia.org Early methods for nitrile synthesis, such as the reaction of aryl halides with metal cyanides (e.g., the Rosenmund-von Braun reaction) and the Letts nitrile synthesis from aromatic carboxylic acids (1872), laid the groundwork for this class of compounds. wikipedia.orgfiveable.mewikipedia.org

The development of polyhalogenated aromatics followed a parallel trajectory, driven by the demand for materials with specific properties, such as pesticides and flame retardants. Early industrial processes often involved direct, high-temperature halogenation of aromatic feedstocks. google.com Over time, research evolved towards more controlled and selective methods for introducing multiple halogen atoms. A key advancement was the development of halogen exchange (HALEX) reactions, where chlorine or bromine atoms on an aromatic ring are replaced with fluorine using fluoride (B91410) salts. google.com This method became crucial for the synthesis of polyfluorinated aromatics, which were otherwise difficult to access. As synthetic methodologies became more sophisticated, chemists were able to design and create increasingly complex polyhalogenated aromatic nitriles with precise substitution patterns, enabling fine-tuning of molecular properties for specific applications.

Current Research Significance and Emerging Trends for 2,4-Dichloro-3,5,6-trifluorobenzonitrile

This compound is a highly substituted aromatic compound whose significance lies in its potential as a specialized building block in medicinal and agricultural chemistry. evitachem.com While detailed research on this specific isomer is not extensively published in public literature, its chemical structure suggests considerable utility. The dense arrangement of five halogen atoms—two chlorine and three fluorine—creates a unique electronic and steric profile.

Current trends in drug discovery emphasize the use of highly functionalized and often fluorinated scaffolds to enhance efficacy, metabolic stability, and bioavailability. researchgate.net Polyhalogenated compounds like this compound are sought after for the synthesis of novel active pharmaceutical ingredients (APIs). The strategic placement of chlorine and fluorine atoms allows for selective subsequent reactions, enabling the construction of complex molecular architectures. evitachem.com For instance, similar fluorinated benzonitriles are key intermediates in the synthesis of pharmaceuticals and advanced materials for organic electronics, such as OLEDs and dye-sensitized solar cells. researchgate.netossila.com

The synthesis of this compound can be approached through methods like the Halex reaction, where a polychlorinated precursor is partially fluorinated. evitachem.com Research into its derivatives is driven by the need for new compounds in areas such as oncology, infectious diseases, and crop protection, where molecular novelty is critical to overcoming resistance and improving performance. chemimpex.comresearchgate.net Its close, more widely documented isomer, 3,5-Dichloro-2,4,6-trifluorobenzonitrile, is a known intermediate, highlighting the importance of this class of compounds in chemical manufacturing. clearsynth.comchemicalbook.com

Scope and Objectives of Academic Inquiry into the Chemical Compound

The primary focus of academic and industrial inquiry into this compound and related compounds centers on three main objectives:

Synthetic Methodology Development: A key goal is to establish efficient, scalable, and regioselective synthetic routes to produce this and other specifically substituted polyhalogenated benzonitriles. Research focuses on optimizing reaction conditions for processes like halogen exchange to control the precise placement of fluorine and chlorine atoms, which is crucial for the final properties of any derivative. google.comevitachem.com

Exploration as a Chemical Intermediate: Researchers are investigating the reactivity of the nitrile and halogen substituents to understand how this compound can be used as a versatile platform for generating libraries of new molecules. The objective is to leverage its unique structure to synthesize novel compounds for screening as potential pharmaceuticals, herbicides, insecticides, or components for advanced materials. numberanalytics.comevitachem.com

Structure-Property Relationship Studies: A fundamental objective is to understand how the specific substitution pattern of this compound influences the physical, chemical, and biological properties of the molecules derived from it. By systematically modifying the structure and testing the resulting compounds, researchers aim to build predictive models that can guide the rational design of new drugs and materials with desired functionalities.

Data Tables

Table 1: Chemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzonitrile (Isomer of the Subject Compound)

| Property | Value |

| CAS Number | 31881-89-7 |

| Molecular Formula | C₇Cl₂F₃N |

| Molecular Weight | 229.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 63-67 °C |

| Boiling Point | 212.5 °C at 760 mmHg |

| Data sourced from publicly available chemical databases for the isomeric compound, as comprehensive data for this compound is not widely published. clearsynth.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7Cl2F3N |

|---|---|

Molecular Weight |

225.98 g/mol |

IUPAC Name |

2,4-dichloro-3,5,6-trifluorobenzonitrile |

InChI |

InChI=1S/C7Cl2F3N/c8-3-2(1-13)5(10)7(12)4(9)6(3)11 |

InChI Key |

MYLITFXHVMECJU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)F)Cl)F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 3,5,6 Trifluorobenzonitrile

Reactions Involving the Nitrile Moiety

The nitrile (-C≡N) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. The reactivity of the nitrile group in 2,4-Dichloro-3,5,6-trifluorobenzonitrile is significantly enhanced by the strong inductive electron-withdrawing effect of the polychlorinated and polyfluorinated aromatic ring.

The triple bond of the nitrile group readily undergoes nucleophilic addition. Negatively charged nucleophiles attack the electrophilic carbon atom, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can then undergo further reactions.

A common example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent adds to the nitrile to form an imine salt. Subsequent hydrolysis of this intermediate yields a ketone, a process that forges a new carbon-carbon bond. libretexts.org

General Mechanism of Grignard Reaction with a Nitrile:

Nucleophilic Attack: The Grignard reagent attacks the nitrile carbon.

Formation of Imine Salt: An intermediate magnesium salt of the imine anion is formed.

Hydrolysis: Aqueous work-up protonates the intermediate, which then hydrolyzes to produce a ketone and ammonia. libretexts.org

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone |

| Organolithium Reagent (R-Li) | Imine Anion Salt | Ketone |

| Hydride (from LiAlH₄) | Amine | Primary Amine |

| Hydride (from DIBAL-H) | Imine | Aldehyde |

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. This transformation is fundamental and proceeds through an amide intermediate. The highly electron-deficient nature of the aromatic ring in this compound facilitates this process by making the nitrile carbon more susceptible to attack by water or hydroxide (B78521) ions.

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. Water attacks the carbon, and after proton transfers, an amide is formed. Further hydrolysis of the amide leads to the carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water yields the amide, which is subsequently hydrolyzed to the carboxylate salt. Acidification then produces the carboxylic acid.

The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this conversion, which involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous work-up then protonates the intermediate to furnish the primary amine. libretexts.org

Alternatively, a partial reduction to an aldehyde can be achieved using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H). The reaction mechanism involves the formation of a Lewis acid-base complex between the nitrile and DIBAL-H, followed by a single hydride transfer to form an imine anion-aluminum complex. libretexts.org This intermediate is stable at low temperatures and is hydrolyzed during acidic work-up to yield an aldehyde. libretexts.org

Reactivity at Halogenated Aromatic Positions

The benzene (B151609) ring of this compound is heavily substituted with electron-withdrawing groups (three fluorine atoms, two chlorine atoms, and a nitrile group). This electronic feature makes the ring highly susceptible to attack by nucleophiles.

Aryl halides that are activated by strong electron-withdrawing groups (EWGs) undergo nucleophilic substitution via an addition-elimination mechanism, known as the SNAr reaction. pressbooks.pub This is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub

The rate of SNAr reactions is accelerated by the presence of EWGs, particularly when they are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub In this compound, the nitrile group, along with the halogens themselves, serves this activating role. The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under appropriate conditions. evitachem.com

| Group | Activating Effect | Position for Maximum Effect |

|---|---|---|

| Nitro (-NO₂) | Very Strong | ortho, para |

| Cyano (-CN) | Strong | ortho, para |

| Acyl (-COR) | Strong | ortho, para |

| Halogen (-F, -Cl) | Moderate (Inductive) | ortho, meta, para |

In SNAr reactions, the nature and position of the halogen leaving group are critical. Contrary to the trend observed in aliphatic SN2 reactions (I > Br > Cl > F), the reactivity order for leaving groups in many activated SNAr systems is F > Cl > Br > I. nih.gov This phenomenon is known as the "element effect."

For this compound, this effect predicts that the fluorine atoms are more susceptible to substitution than the chlorine atoms. The positions most activated for attack are those ortho and para to the strongly activating nitrile group. In this molecule, these are the C-4 (ortho, bearing Cl) and C-6 (para, bearing F) positions. Given the higher intrinsic reactivity of fluorine as a leaving group in SNAr, the fluorine at the C-6 position is a prime candidate for substitution. However, the cumulative electronic effects of all substituents must be considered, and selective substitution at any of the halogenated positions may be possible under specific reaction conditions.

| Leaving Group (in 2,4-Dinitrophenyl-X) | Relative Rate |

|---|---|

| -F | 3300 |

| -Cl | 4.5 |

| -Br | 2.4 |

| -I | 1 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Insights into Directed SNAr with this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic compounds. In the case of this compound, the presence of multiple halogen substituents and a nitrile group significantly influences the regioselectivity of nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack.

Studies on related polyhalogenated aromatic systems provide insights into the probable mechanistic pathways. For instance, in unsymmetrical 3,5-dichloropyrazines, the position of nucleophilic attack is directed by the electronic nature of other substituents on the ring. An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. researchgate.net This suggests that the nitrile group in this compound would play a significant role in directing incoming nucleophiles.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of SNAr reactions. researchgate.net These studies can help predict the most likely site of substitution by analyzing the electron distribution and the stability of the Meisenheimer intermediate. For this compound, it is anticipated that nucleophilic attack would preferentially occur at the positions para or ortho to the strongly electron-withdrawing nitrile group, with the relative reactivity of the chlorine and fluorine atoms also being a determining factor.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-CN Bond Activation, Electron Transfer Reactions)

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ethz.chciac.jl.cn In the context of this compound, these reactions offer versatile pathways for further functionalization.

C-CN Bond Activation: The activation of the C-CN bond in aryl nitriles by transition metal complexes is a growing area of research. researchgate.netsnnu.edu.cn This process can involve oxidative addition of the C-CN bond to a low-valent metal center. researchgate.net For this compound, catalysts based on nickel or palladium could potentially facilitate the cleavage of the C-CN bond, allowing for the introduction of new functional groups at that position. researchgate.net Mechanistic studies suggest that these reactions can proceed through various intermediates, including aryl radical species generated via single-electron transfer (SET). snnu.edu.cn

Electron Transfer Reactions: Electron transfer processes are crucial in many metal-catalyzed reactions. In the case of polyhalogenated compounds like this compound, single-electron transfer from a low-valent metal complex can lead to the formation of a radical anion. This intermediate can then undergo fragmentation, such as the loss of a halide ion, to generate an aryl radical, which can participate in subsequent coupling reactions.

The table below summarizes some representative metal-catalyzed cross-coupling reactions involving aryl halides, which are analogous to the potential reactions of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Scope | Mechanistic Notes |

| Suzuki-Miyaura Coupling | Palladium or Nickel complexes | Aryl halides, boronic acids | Involves oxidative addition, transmetalation, and reductive elimination. researchgate.net |

| Negishi Coupling | Palladium or Nickel complexes | Aryl halides, organozinc reagents | Proceeds through a similar catalytic cycle to Suzuki-Miyaura coupling. nih.gov |

| C-CN Bond Activation | Nickel or Rhodium complexes | Aryl nitriles | Can involve oxidative addition of the C-CN bond to the metal center. researchgate.net |

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq However, in highly halogenated systems such as this compound, the reaction is significantly more challenging. The numerous electron-withdrawing halogen atoms and the nitrile group deactivate the aromatic ring towards electrophilic attack. uci.edulibretexts.org

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In polyhalogenated systems, the strong inductive electron-withdrawing effect of the halogens destabilizes the arenium ion, thus increasing the activation energy of the reaction. researchgate.net

Halogen/Magnesium Exchange Reactions

Halogen/magnesium exchange is a powerful method for the preparation of functionalized Grignard reagents from organic halides. clockss.org This reaction is particularly useful for substrates that are incompatible with the classical method of Grignard reagent formation (i.e., reaction with magnesium metal). For this compound, this reaction could provide a route to selectively form an organomagnesium species.

The exchange typically involves treating the aryl halide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The presence of LiCl can accelerate the exchange reaction. The regioselectivity of the exchange in polyhalogenated systems is influenced by both electronic and steric factors, as well as the potential for chelation with ortho-substituents. harvard.edu In the case of this compound, the exchange would likely occur at one of the chlorine positions, as the C-Cl bond is generally more reactive in this exchange than the C-F bond.

The resulting Grignard reagent can then be reacted with various electrophiles to introduce a wide range of functional groups.

| Exchange Reagent | Substrate | Conditions | Product |

| i-PrMgCl·LiCl | Polyfunctional (hetero)aryl halides | Mild conditions | Corresponding Grignard reagents clockss.org |

| PhMgCl | Electron-poor aryl iodides | Low temperatures | Functionalized arylmagnesium species clockss.org |

Reactions of the Aromatic Ring System

Cycloaddition Reactions Involving the Aromatic Core

While the benzene ring is generally resistant to cycloaddition reactions due to its aromatic stability, certain activated or metal-complexed aromatic systems can participate in such transformations. For a highly electron-deficient ring system like this compound, cycloaddition reactions are not common but could potentially occur under specific conditions, for instance, with highly reactive dienophiles or through photochemical activation.

More relevant are cycloaddition reactions involving the nitrile group. The [3+2] cycloaddition of nitriles with 1,3-dipoles, such as nitrile imines, is a known method for the synthesis of five-membered heterocycles like 1,2,4-triazoles. mdpi.com This type of reaction could be a viable pathway for the derivatization of this compound.

Oxidation and Reduction of the Aromatic Ring

The oxidation and reduction of the aromatic ring of this compound are challenging due to the stability of the aromatic system and the presence of multiple deactivating groups.

Oxidation: The oxidation of highly halogenated aromatic rings typically requires potent oxidizing agents and harsh reaction conditions. The electron-deficient nature of the ring makes it resistant to electrophilic attack by oxidizing agents. Under forcing conditions, degradation of the molecule is more likely than controlled oxidation of the aromatic core.

Reduction: The reduction of the aromatic ring (e.g., Birch reduction) is also difficult for electron-deficient systems. However, the nitrile group can be selectively reduced. For example, catalytic hydrogenation can reduce the nitrile to a primary amine. The choice of catalyst and reaction conditions would be crucial to avoid dehalogenation.

Photochemical Reactivity and Transformations

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific studies focused on the photochemical reactivity and transformations of this compound. Consequently, detailed research findings, including reaction pathways, quantum yields, and the identification of photoproducts for this specific compound, are not available in the current body of scientific literature.

While research exists on the photodegradation of other halogenated benzonitriles, such as chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), direct extrapolation of these findings to this compound would be scientifically unfounded due to the differing substitution patterns of chlorine and fluorine atoms on the benzene ring. edu.krdedu.krd The presence and position of these halogens significantly influence the molecule's electronic structure and, therefore, its photochemical behavior.

Further empirical research is necessary to characterize the photochemical properties of this compound. Such studies would typically involve irradiation of the compound with light of various wavelengths in different solvent systems and subsequent analysis to identify and quantify any resulting photoproducts. Mechanistic studies would also be required to elucidate the pathways of these transformations. Without such dedicated research, any discussion on the photochemical reactivity of this compound would be speculative.

Therefore, no data tables or detailed research findings on the photochemical reactivity and transformations of this compound can be presented.

Advanced Spectroscopic Characterization and Computational Chemistry of 2,4 Dichloro 3,5,6 Trifluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2,4-Dichloro-3,5,6-trifluorobenzonitrile in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Analysis

A multi-nuclear NMR approach is essential for the complete structural assignment of this compound. Since there are no protons directly attached to the aromatic ring, ¹H NMR spectroscopy would primarily be used to detect any proton-containing impurities or residual solvent signals.

¹³C NMR spectroscopy would provide crucial information about the carbon skeleton. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the nitrile group). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents. Carbons bonded to fluorine would exhibit characteristic C-F coupling, appearing as doublets or more complex multiplets.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. Three distinct signals would be expected for the three fluorine atoms at positions 3, 5, and 6. The chemical shifts and coupling constants (J-values) between the fluorine nuclei (F-F coupling) and between fluorine and carbon nuclei (C-F coupling) would provide definitive information about their relative positions on the benzene (B151609) ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹³C (Aromatic) | 100-160 | Singlets, Doublets (due to C-F coupling) |

| ¹³C (Nitrile) | 110-120 | Singlet |

| ¹⁹F | -100 to -160 | Doublets, Triplets (due to F-F coupling) |

| ¹⁵N | -100 to -150 | Singlet |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and are for illustrative purposes. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing atomic connectivity.

COSY (Correlation Spectroscopy) would not be particularly informative for the core structure of this compound as there are no vicinal protons to show correlations.

HSQC (Heteronuclear Single Quantum Coherence) experiments would be invaluable for correlating the signals of the fluorine nuclei in the ¹⁹F NMR spectrum with the signals of the carbons to which they are directly attached in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range correlations (typically over two or three bonds) between the fluorine and carbon nuclei. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between a fluorine atom and carbons at two and three bond distances. For instance, correlations between F3 and C2, C4, and C5 would be expected.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key Expected Vibrational Modes:

C≡N Stretch: A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹ in both IR and Raman spectra, which is characteristic of the nitrile functional group.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

C-F Stretching: Strong absorption bands, typically in the 1100-1400 cm⁻¹ region of the IR spectrum, would arise from the carbon-fluorine stretching vibrations.

C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine stretching modes.

The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, there will be characteristic M, M+2, and M+4 peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pathways:

Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic nitriles and halogenated compounds include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of a fluorine atom: [M - F]⁺

Loss of the nitrile group: [M - CN]⁺

Loss of cyanogen (B1215507) chloride (CNCl): [M - CNCl]⁺

Analysis of the masses and relative abundances of these fragment ions helps to confirm the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

This technique would also reveal information about the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding (involving chlorine and fluorine atoms) or π-π stacking interactions between the aromatic rings. The analysis of the crystal structure of the related compound, 2,4,6-Trifluorobenzonitrile, has shown the presence of different types of interlayer interactions, suggesting that similar complex packing arrangements could be expected for the title compound.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational chemistry and quantum mechanical calculations serve as powerful predictive tools. Methods such as Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry: To predict bond lengths and angles in the gas phase.

Predict NMR chemical shifts and coupling constants: These calculated values can be compared with experimental data (if available) to aid in spectral assignment.

Simulate vibrational (IR and Raman) spectra: The calculated vibrational frequencies and intensities can help in the interpretation of experimental spectra.

Investigate electronic properties: Calculations can provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are important for understanding the reactivity and intermolecular interactions of the molecule.

Computational studies on similar chlorinated and fluorinated aromatic compounds have demonstrated good agreement between calculated and experimental spectroscopic data, highlighting the reliability of these methods for characterizing novel compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for predicting molecular properties and reactivity. For a molecule like this compound, DFT calculations would provide critical insights into its electronic characteristics.

Electronic Structure: DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a foundational 3D structure of the molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical DFT Data for this compound: This table is illustrative and based on general principles of DFT applied to similar halogenated aromatic compounds, as specific data for the target molecule is not available.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | ~2.5 D | Measures the molecule's overall polarity. |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~3.0 eV | Quantifies the ability of the molecule to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Non-Covalent Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and intermolecular interactions.

Conformational Analysis: For a relatively rigid molecule like this compound, the benzene ring itself is planar. Conformational analysis via MD simulations would primarily focus on the rotational barriers of the nitrile group and the vibrational modes of the substituents. While significant conformational isomers are not expected, MD simulations can reveal the accessible rotational and vibrational states at different temperatures, providing insight into the molecule's dynamic behavior in various environments (e.g., in solution). conicet.gov.ar

Non-Covalent Interactions: MD simulations are particularly powerful for studying how molecules interact with their surroundings. nih.gov For this compound, simulations could model its behavior in different solvents or its interaction with other molecules. Key non-covalent interactions that could be investigated include:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms.

π-π Stacking: The electron-deficient aromatic ring could interact with electron-rich aromatic systems.

Dipole-Dipole Interactions: The molecule's significant dipole moment would lead to strong electrostatic interactions.

Fluorine Interactions: The highly electronegative fluorine atoms can participate in various weak interactions, influencing crystal packing and intermolecular associations. dntb.gov.ua

Analysis of the simulation trajectory can yield information on the strength and geometry of these interactions, which are crucial for understanding the material's bulk properties, such as solubility and crystal structure.

Hypothetical MD Simulation Parameters and Findings: This table illustrates the typical setup and expected outcomes of an MD simulation for a molecule like this compound, as specific studies are not available.

| Simulation Parameter/Finding | Typical Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) |

| Solvent Model | TIP3P (for water) or specific organic solvent model |

| Simulation Time | 100-500 nanoseconds (ns) |

| Key Analysis | Radial Distribution Functions (RDFs) to analyze intermolecular distances. |

| Expected Outcome | Characterization of solvation shells and identification of preferred intermolecular interaction geometries (e.g., halogen bonding angles). |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Non-Biological Properties and Reactivity Kinetics

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical regression or classification models that relate quantitative molecular descriptors to the activity or property of a set of compounds. nih.gov While often used in drug discovery, they are also valuable for predicting non-biological properties and chemical reactivity.

Non-Biological Properties (QSPR): For a series of related halogenated benzonitriles, a QSPR model could be developed to predict physical properties like boiling point, melting point, vapor pressure, or solubility. The model would use calculated molecular descriptors as independent variables. These descriptors can be categorized as:

Topological: Based on the 2D structure (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Hydrophobicity: Such as the logarithm of the partition coefficient (logP).

A robust QSPR model for halogenated benzenes could predict the properties of this compound without the need for experimental measurement. nih.gov

Reactivity Kinetics (QSAR): Similarly, a QSAR model could predict the reactivity of the compound in specific chemical reactions. For instance, by compiling kinetic data (e.g., reaction rate constants) for a series of benzonitriles undergoing a particular reaction (like nucleophilic aromatic substitution), a model could be built. qsardb.orgnih.gov Descriptors representing the electronic character of the aromatic ring, such as Hammett constants or quantum chemical parameters (e.g., atomic charges on the carbon atoms of the ring), would likely be important predictors of reactivity. Such a model would allow for the estimation of the reaction rate for this compound under similar conditions.

Illustrative QSAR/QSPR Descriptors and Their Relevance: This table lists common descriptors that would be relevant for building a QSAR/QSPR model for this compound.

| Descriptor Type | Example Descriptor | Relevance to Property/Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack; lower LUMO suggests higher reactivity. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting physical properties like boiling point. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and properties like solubility. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Key descriptor for predicting hydrophobicity and environmental fate. |

| Quantum Chemical | Mulliken Atomic Charges | Indicates the electron distribution and identifies reactive sites for kinetic predictions. |

Applications and Functional Materials Derived from 2,4 Dichloro 3,5,6 Trifluorobenzonitrile

Precursor for Advanced Organic Materials

The rigid, electron-deficient aromatic ring of 2,4-dichloro-3,5,6-trifluorobenzonitrile, coupled with its multiple halogen substituents, provides a robust platform for constructing complex, high-performance organic materials. The chlorine atoms can be selectively substituted, while the dense fluorine substitution imparts desirable properties such as thermal stability, chemical inertness, and specific electronic characteristics to the resulting materials.

Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, outstanding chemical resistance, low friction coefficients, and excellent weatherability, which are derived from the strength of the carbon-fluorine (C-F) bond. researchgate.netsci-hub.se As a precursor, this compound offers a route to creating novel high-performance fluoropolymers. The reactive chloro groups can serve as sites for nucleophilic aromatic substitution (SNAr) reactions, allowing the benzonitrile (B105546) unit to be incorporated into polymer backbones.

This synthetic pathway enables the creation of fluorinated poly(arylene ether)s or similar structures. The resulting polymers would benefit from the trifluorinated phenyl rings, which can enhance thermal and oxidative stability, lower the dielectric constant, and improve solubility in organic solvents for easier processing. By carefully selecting the co-monomers, it is possible to tailor the final properties of the fluoropolymer for specific high-tech applications, such as advanced coatings, membranes for separation processes, and materials for the aerospace and electronics industries. mdpi.comresearchgate.net

Table 1: General Properties of High-Performance Fluoropolymers

| Property | Typical Value Range | Significance in Applications |

|---|---|---|

| Thermal Stability (Decomposition Temp.) | > 300 °C | Enables use in high-temperature environments (e.g., automotive, aerospace). |

| Chemical Resistance | Excellent (inert to most acids, bases, solvents) | Suitable for chemical processing equipment, seals, and gaskets. sci-hub.se |

| Dielectric Constant | 1.9 - 2.5 | Ideal for high-frequency electronics and wire insulation. |

| Water Absorption | < 0.01% | Provides excellent moisture barrier properties for electronics and protective coatings. |

This table represents typical properties for the class of high-performance fluoropolymers and indicates the potential characteristics of polymers derived from this compound.

The development of advanced liquid crystals (LCs) and organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) relies on molecules with specific electronic and structural properties. nih.govharvard.edu Highly fluorinated aromatic compounds are of particular interest in this field. beilstein-journals.org The incorporation of fluorine atoms into the molecular structure can lower the HOMO and LUMO energy levels, which can improve the stability and performance of organic semiconductor materials.

This compound can serve as a key building block for such molecules. Its rigid, planar core is a desirable feature for creating mesogenic (liquid crystalline) phases. The strong dipole moment introduced by the nitrile group and the fluorine atoms can lead to materials with significant dielectric anisotropy, a critical property for LC displays. beilstein-journals.org In the context of OLEDs and OFETs, molecules derived from this precursor could function as electron-transporting or host materials, leveraging the electron-withdrawing nature of the fluorinated benzonitrile core to facilitate stable charge transport. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers and nodes). sciopen.comnih.govnih.gov Their high surface area, tunable porosity, and ordered structures make them promising for applications in gas storage, separation, and catalysis. mdpi.com

The this compound molecule is a potential candidate for use as a functional linker in the synthesis of novel MOFs and COFs. The nitrile group (-CN) is a well-established coordinating group for metal ions, allowing it to act as a node-binding site in MOF construction. Furthermore, the two chlorine atoms provide reactive handles for post-synthetic modification or for creating multitopic linkers through substitution reactions. escholarship.org In COF synthesis, the nitrile group can participate in dynamic covalent bond-forming reactions, such as trimerization to form triazine rings, which can build the framework structure. chemsoon.com The presence of fluorine atoms within the framework's pores can tune the surface properties, potentially enhancing the affinity for specific guest molecules, such as hydrogen or carbon dioxide. nrel.gov

Table 2: Potential Contributions of the Linker to Framework Properties

| Linker Feature | Framework Type | Potential Impact on Property |

|---|---|---|

| Nitrile Group (-CN) | MOF | Acts as a coordination site for metal nodes. |

| Nitrile Group (-CN) | COF | Can undergo cyclotrimerization to form stable triazine linkages. |

| Dichloro- substitution | MOF/COF | Allows for post-synthetic modification to introduce new functional groups. |

Building Block in Fine Chemical Synthesis

Beyond the creation of large polymeric or framework structures, this compound is a valuable intermediate in fine chemical synthesis, where it can be used to produce highly specialized molecules with precise functionalities.

Due to its high degree of halogenation, this compound possesses physical properties such as high density, a high boiling point, and unique solubility characteristics. These attributes make it a candidate for investigation as a specialty solvent or as a precursor for one. Fluorinated solvents are often used in niche applications where conventional solvents fail, such as in specific chemical reactions or for dissolving fluorinated polymers. chemimpex.com

The performance of an organometallic catalyst is heavily dependent on the electronic and steric properties of its ligands. The this compound structure offers several features that are attractive for ligand design. The nitrile group can coordinate directly to a metal center, acting as a Lewis base. The electron-withdrawing effect of the three fluorine atoms can significantly modulate the electronic properties of the metal center, which in turn influences the catalyst's activity, selectivity, and stability.

By replacing one or both chlorine atoms with other coordinating groups (e.g., phosphines, amines), chemists can synthesize novel mono- or bidentate ligands. The fluorinated backbone would provide thermal and chemical stability to the resulting catalyst complex. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions and polymerization.

Applications in Advanced Separation Technologies and Adsorption Materials

Extensive research of scientific literature and patent databases did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of functional materials in advanced separation technologies and adsorption. While the molecular structure of this compound, featuring a nitrile group and halogen substituents, suggests its potential as a monomer for creating porous organic polymers (POPs) or covalent organic frameworks (COFs), no documented instances of such applications were found.

The field of porous materials for separation and adsorption is well-established, with a variety of monomers being employed to create materials with tailored properties for specific applications, such as gas separation and storage. Typically, aromatic nitriles can undergo cyclotrimerization to form covalent triazine frameworks (CTFs), a subclass of POPs known for their high thermal and chemical stability. The resulting triazine rings and the porous structure of these materials are key to their function in separation and adsorption.

Although there is no specific data available for materials derived from this compound, the general characteristics of CTFs and other POPs derived from analogous halogenated aromatic nitriles are well-documented. These materials often exhibit high surface areas and tunable pore sizes, which are crucial for selective adsorption of molecules. The presence of fluorine and chlorine atoms in the polymer framework, which would be a feature of a polymer made from this compound, could potentially enhance the material's affinity for certain gases and improve its stability in harsh chemical environments.

However, without specific research on the polymerization of this compound and the characterization of the resulting materials, any discussion of its application in separation technologies remains speculative. Detailed research findings and data tables, as requested, are not available in the current body of scientific literature. Therefore, a quantitative analysis of the performance of materials derived from this specific compound in advanced separation technologies and as adsorption materials cannot be provided.

Environmental Fate and Green Chemistry Considerations for 2,4 Dichloro 3,5,6 Trifluorobenzonitrile

Bioremediation Potential of Related Polyhalogenated Compounds and Enzymatic Dehalogenation Mechanisms

Bioremediation, the use of microorganisms to degrade environmental pollutants, offers a potentially sustainable and cost-effective approach for cleaning up contaminated sites. The success of bioremediation for compounds like 2,4-Dichloro-3,5,6-trifluorobenzonitrile hinges on the ability of microbial enzymes to break the strong carbon-halogen bonds.

The microbial degradation of halogenated aromatic compounds has been extensively studied. nih.govnih.gov A key step in these degradation pathways is dehalogenation, which is catalyzed by a diverse group of enzymes known as dehalogenases. researchgate.netnih.govmdpi.com These enzymes can be broadly categorized based on their reaction mechanisms:

Hydrolytic Dehalogenases: These enzymes replace a halogen atom with a hydroxyl group from water. researchgate.netnih.gov Some hydrolytic dehalogenases have been identified that act on chlorinated aromatic compounds. nih.gov

Reductive Dehalogenases: These enzymes remove a halogen atom and replace it with a hydrogen atom. This process is particularly important under anaerobic conditions. researchgate.net

Oxygenolytic Dehalogenases (Oxygenases): These enzymes incorporate one or both atoms of molecular oxygen into the substrate, which can lead to the elimination of a halogen substituent. researchgate.netresearchgate.net

While specific studies on the bioremediation of this compound are scarce, research on other polyhalogenated aromatic compounds provides insights into its potential biodegradability. The presence of both chlorine and fluorine atoms presents a challenge, as the carbon-fluorine bond is particularly strong and resistant to cleavage. nih.gov However, some fluoroacetate (B1212596) dehalogenases are known to cleave the C-F bond. nih.gov The microbial degradation of halogenated benzonitriles has been observed, suggesting that microorganisms possess the enzymatic machinery to at least initiate the breakdown of such compounds.

Table 2: Major Classes of Dehalogenating Enzymes

| Enzyme Class | Reaction Mechanism | Cofactor Requirement | Environmental Conditions |

| Hydrolytic Dehalogenases | Substitution of halogen with a hydroxyl group. | Often none | Aerobic and anaerobic |

| Reductive Dehalogenases | Replacement of halogen with hydrogen. | Requires an electron donor | Primarily anaerobic |

| Oxygenases | Incorporation of oxygen, leading to dehalogenation. | Often require O₂ and a reducing agent | Primarily aerobic |

This table summarizes the general characteristics of dehalogenase classes that may be relevant for the bioremediation of polyhalogenated aromatic compounds.

Sustainable Production and Waste Minimization Strategies in the Context of Halogenated Benzonitriles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of halogenated benzonitriles is crucial for environmental sustainability.

Sustainable Production: Traditional methods for synthesizing aromatic nitriles often involve harsh reaction conditions and the use of toxic reagents, such as metal cyanides. nih.gov Greener synthetic routes are being developed to address these issues. For the synthesis of aromatic nitriles, these include:

Use of Nonmetallic Cyano-Group Sources: To avoid the use of highly toxic metal cyanides, alternative, less hazardous cyano sources are being explored. nih.gov

Catalytic Systems: The development of more efficient and selective catalysts, such as those based on palladium, nickel, or copper, can lead to milder reaction conditions and higher yields, thereby reducing energy consumption and waste generation. numberanalytics.com

Biocatalysis and Flow Chemistry: Emerging technologies like biocatalysis, which uses enzymes to carry out chemical transformations, and flow chemistry, which allows for more controlled and efficient reactions, offer promising avenues for the sustainable synthesis of nitriles. numberanalytics.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis process.

Waste Minimization: The production of polyhalogenated compounds can generate significant amounts of hazardous waste. Effective waste minimization strategies are therefore essential. These can include:

Recycling and Recovery: Implementing processes to recover and reuse unreacted starting materials and catalysts can significantly reduce waste. For fluorinated compounds, technologies are being developed to recover fluoride (B91410) from waste streams for reuse, contributing to a circular fluorine economy. numberanalytics.comnumberanalytics.comox.ac.uk

Process Optimization: Optimizing reaction conditions to maximize product yield and minimize the formation of byproducts is a key strategy for waste reduction. numberanalytics.com

Waste Treatment: For the waste that is generated, developing effective treatment methods is crucial. Incineration at high temperatures and plasma technologies are options for the destruction of halogenated organic waste, although these methods can be energy-intensive and require careful control to prevent the formation of toxic byproducts. mdpi.commdpi.com

By integrating these green chemistry principles into the lifecycle of halogenated benzonitriles, from their synthesis to their environmental fate, it is possible to mitigate their potential environmental impact and move towards a more sustainable chemical industry.

Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Dichloro 3,5,6 Trifluorobenzonitrile in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of halogenated organic compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability. For 2,4-Dichloro-3,5,6-trifluorobenzonitrile, its structure suggests sufficient volatility and thermal stability for gas chromatography, while high-performance liquid chromatography and supercritical fluid chromatography also present viable analytical options.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile halogenated compounds. The separation is achieved in a capillary column, and detection is performed by various detectors, with the Electron Capture Detector (ECD) and Mass Spectrometer (MS) being particularly well-suited.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, such as those containing halogens. cdc.gov This makes it an ideal choice for trace-level detection of this compound. The detector's response is proportional to the concentration of the halogenated analyte, allowing for precise quantification. However, the ECD is a non-specific detector, and confirmation of the analyte's identity often requires a secondary method. cdc.gov

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides both high sensitivity and unparalleled specificity. The MS detector identifies compounds by their unique mass-to-charge ratio (m/z) and fragmentation patterns. gcms.cz This allows for the unequivocal identification of this compound, even in the presence of co-eluting matrix components. Operating in selected ion monitoring (SIM) mode can further enhance sensitivity for trace-level quantification. gcms.cz

Table 1: Illustrative GC Parameters for Analysis of Halogenated Benzonitriles

| Parameter | Typical Setting | Purpose |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides separation based on boiling point and polarity. |

| Injector | Splitless, 250 °C | Ensures complete vaporization and transfer of the analyte onto the column. |

| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.0 mL/min) | Transports the analyte through the column. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min | Optimizes separation of target analyte from matrix interferences. |

| ECD Makeup Gas | Nitrogen | Enhances detector signal. |

| MS Source Temp. | 230 °C | Ionizes the analyte molecules. |

| MS Quad Temp. | 150 °C | Filters ions based on their mass-to-charge ratio. |

HPLC is a powerful alternative to GC, particularly for less volatile compounds or when analyzing complex matrices that could be problematic for GC systems. mdpi.com

UV and Diode-Array Detection (DAD): Aromatic compounds like this compound possess chromophores that absorb ultraviolet (UV) light. A UV detector measures this absorbance at a specific wavelength, while a DAD acquires the entire UV spectrum, providing additional qualitative information and aiding in peak purity assessment.

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. Atmospheric pressure chemical ionization (APCI) is a suitable interface for compounds of moderate polarity, like the target analyte, and can provide reliable quantification at trace levels. mdpi.com

Table 2: Representative HPLC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds of varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Detector | DAD (e.g., 220 nm) or MS/MS | Detects and quantifies the analyte. |

| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |

SFC is a hybrid technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com It combines the advantages of both GC and HPLC, offering high efficiency, rapid analysis times, and reduced organic solvent consumption. shimadzu.com The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput. shimadzu.com SFC is particularly effective for the analysis and purification of halogenated compounds and can be coupled with various detectors, including MS and ECD. rsc.orgamericanpharmaceuticalreview.com

Electrochemical Methods for Detection and Characterization

While chromatographic methods are predominant, electrochemical techniques can offer alternative or complementary approaches for the detection of halogenated organic compounds. Techniques such as polarography and voltammetry can be used to study the redox behavior of molecules containing reducible groups, such as the carbon-chlorine bonds in this compound. The reduction potential can provide qualitative information, while the current measured can be related to the concentration of the analyte. However, the application of these methods for routine quantification of this specific compound in complex matrices is not widely documented and may be limited by interferences and lower sensitivity compared to modern chromatographic techniques.

Advanced Sample Preparation Techniques for Complex Environmental and Industrial Matrices

Effective sample preparation is a critical step to isolate this compound from the matrix, concentrate it, and remove interfering substances prior to instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting compounds from liquid samples. nus.edu.sg The sample is passed through a cartridge containing a solid sorbent that retains the analyte. sigmaaldrich.com Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For halogenated aromatics, reversed-phase sorbents like C18 or polymeric sorbents are often employed. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based extraction technique. ijcea.org A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or to the headspace). tandfonline.comoup.com The analyte partitions onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchsolutions.com Fiber coatings such as polydimethylsiloxane (B3030410) (PDMS) are effective for nonpolar, semi-volatile compounds. tandfonline.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a highly efficient method for extracting analytes from solid and semi-solid samples. mdpi.com It uses conventional solvents at elevated temperatures and pressures, which increases extraction speed and efficiency while reducing solvent consumption compared to traditional methods like Soxhlet extraction. nih.govnih.govresearchgate.net

Table 3: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices |

| SPE | Analyte partitions from liquid onto a solid sorbent. | High recovery, good concentration factor, automation-friendly. | Water, industrial effluents. |

| SPME | Analyte partitions from sample onto a coated fiber. | Solvent-free, simple, integrates sampling and concentration. | Water, air, soil headspace. |

| PLE | Solvent extraction at elevated temperature and pressure. | Fast, efficient, reduced solvent use, automated. | Soil, sediment, industrial solids, polymers. |

Method Validation Parameters: Sensitivity, Selectivity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision

Validation is essential to ensure that an analytical method is suitable for its intended purpose. wjarr.comdemarcheiso17025.com Key parameters are defined and evaluated to demonstrate the method's reliability. bohrium.comresearchgate.net

Sensitivity and Selectivity: Sensitivity is the method's ability to discriminate between small differences in analyte concentration. Selectivity (or specificity) is the ability to assess the analyte unequivocally in the presence of other components in the sample matrix. gcms.cz Mass spectrometric detection provides the highest degree of selectivity. gcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected but not necessarily quantified with acceptable accuracy and precision. sepscience.comnih.gov The LOQ is the lowest concentration that can be quantitatively determined with a defined level of accuracy and precision. gcms.czsepscience.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. wjarr.comsepscience.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples. gcms.cz Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). gcms.czresearchgate.netut.ac.ir

Table 4: Typical Method Validation Acceptance Criteria for Trace Contaminant Analysis

| Parameter | Definition | Typical Acceptance Criterion |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Percentage of known analyte amount recovered from a spiked matrix. | 70-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 20% |

| LOD | Lowest detectable concentration. | Signal-to-Noise ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ≥ 10 |

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 3,5,6 Trifluorobenzonitrile

Advancements in Asymmetric Synthesis Utilizing the Chemical Compound

The development of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. The rigid, electron-deficient scaffold of 2,4-dichloro-3,5,6-trifluorobenzonitrile makes it an intriguing substrate for asymmetric synthesis, aiming to create stereochemically complex molecules. Future research is anticipated to focus on several key areas:

Catalytic Asymmetric Functionalization: The development of novel chiral catalysts capable of stereoselectively functionalizing the benzylic C-H bonds of toluene and its derivatives provides a blueprint for potential reactions with activated forms of this compound. Research into chiral Brønsted base catalysts that can deprotonate weakly acidic C-H bonds could be adapted to create chiral centers adjacent to the highly halogenated ring.

Enantioselective C-H Functionalization: Inspired by recent breakthroughs in the asymmetric C(sp³)–H functionalization of unactivated alkylarenes, future work could explore the direct, enantioselective introduction of the this compound moiety into organic molecules. This would involve the design of bespoke chiral ligands for transition metal catalysts that can operate on the inert C-H bonds of various substrates.

Asymmetric Reactions Targeting the Nitrile Group: The nitrile group itself can be a target for asymmetric transformations. Future investigations may involve the use of chiral catalysts to achieve enantioselective reductions, additions of organometallic reagents, or cycloaddition reactions, leading to the synthesis of chiral amines, ketones, and heterocyclic compounds, respectively.

| Potential Asymmetric Reaction | Catalyst Type | Potential Chiral Product |

| Asymmetric C-H Arylation | Chiral Ligand/Transition Metal | Planar-chiral biaryls |

| Asymmetric Aldol-type reaction | Chiral Brønsted Base | Chiral β-hydroxy nitriles |

| Asymmetric Reduction of Nitrile | Chiral Lewis Acid/Hydride Source | Chiral primary amines |

Exploration of Novel Catalytic Transformations and C-X Activation (X=Halogen, Carbon)

The presence of multiple carbon-halogen bonds (C-F and C-Cl) and a carbon-carbon bond of the nitrile group on the aromatic ring of this compound offers a rich playground for the exploration of novel catalytic transformations.

Selective C-F and C-Cl Bond Activation: The selective activation and functionalization of C-F and C-Cl bonds in polyhalogenated arenes is a significant challenge in synthetic chemistry. Future research will likely focus on the development of catalytic systems, particularly those based on palladium and nickel, that can selectively cleave one type of C-X bond over another. This would allow for the stepwise and controlled introduction of different functional groups onto the aromatic ring. For instance, Suzuki-Miyaura cross-coupling reactions, which have been explored for polychlorinated reactants, could be adapted for the selective arylation of this compound.

C-CN Bond Activation: The C-CN bond of aromatic nitriles can be activated by transition metal complexes. Studies on the effect of fluorine substitution on the C-C bond activation of benzonitriles using nickel(0) complexes have shown that ortho-fluoro substituents significantly stabilize the C-C activation products. This suggests that the fluorine atoms in this compound could play a crucial role in facilitating novel transformations involving the nitrile group.

Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. Future work could explore the use of photoredox catalysis for the asymmetric functionalization of substrates using this compound, potentially through radical-mediated pathways.

| Bond Activation | Catalytic System | Potential Transformation |

| C-Cl Activation | Palladium/Chiral Ligand | Asymmetric Cross-Coupling |

| C-F Activation | Nickel/Lewis Acid | Hydrodefluorination |

| C-CN Activation | Nickel(0) Complex | Insertion or Cycloaddition |

Integration into Emerging Nanotechnology and Nanoscience Applications

The unique electronic properties and the potential for self-assembly of highly halogenated aromatic compounds make this compound a candidate for applications in nanotechnology and nanoscience.

Surface Functionalization of Nanoparticles: The functionalization of nanoparticle surfaces is crucial for their application in molecular imaging and drug delivery. The reactivity of the halogen atoms on this compound could be exploited for the covalent attachment of this molecule to the surface of nanoparticles, thereby modifying their properties such as hydrophobicity and biocompatibility.

Supramolecular Self-Assembly: Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. The multiple halogen atoms on this compound could be utilized to form well-defined supramolecular architectures through halogen bonding with other molecules or surfaces. This could lead to the development of novel crystalline materials with interesting optical or electronic properties.

Molecular Electronics: The electron-withdrawing nature of the fluorine, chlorine, and nitrile substituents will impart a strong dipole moment and unique electronic characteristics to this compound. This makes it a potential building block for molecular wires, switches, or sensors, where its properties could be tuned by chemical modification.

| Nanotechnology Application | Key Property of Compound | Potential Outcome |

| Nanoparticle Surface Modification | Reactive Halogen Atoms | Altered Surface Wettability and Biocompatibility |

| Supramolecular Architectures | Halogen Bonding Capability | Crystalline Materials with Tunable Properties |

| Molecular Electronics | Strong Dipole Moment | Components for Nanoelectronic Devices |

Development of Next-Generation Functional Materials and Polymers with Tunable Properties

The incorporation of highly halogenated aromatic units into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Monomer for High-Performance Polymers: this compound could serve as a monomer or a co-monomer in the synthesis of novel aromatic polymers. Polycondensation reactions involving the displacement of the chlorine or fluorine atoms could lead to the formation of poly(arylene ether)s or related structures. The resulting polymers are expected to exhibit high glass transition temperatures and excellent thermal stability.

Flame Retardant Materials: Halogenated aromatic compounds are known for their flame-retardant properties. Low molecular weight polymers or oligomers derived from this compound could be investigated as novel flame retardants for various plastic resins.

Polymers with Tunable Dielectric Properties: The high polarity of the C-F and C-Cl bonds, along with the nitrile group, suggests that polymers incorporating this unit could have interesting dielectric properties. By controlling the polymer architecture and the degree of halogenation, it may be possible to tune the dielectric constant and loss for applications in electronic packaging and insulation.

| Polymer Type | Synthesis Method | Potential Properties |

| Aromatic Polyether | Nucleophilic Aromatic Substitution | High Thermal Stability, Chemical Resistance |

| Flame Retardant Additive | Polymerization/Oligomerization | Reduced Flammability of Resins |

| Dielectric Polymer | Controlled Polymerization | Tunable Dielectric Constant |

Theoretical Predictions for New Derivatives and Their Targeted Properties

Computational chemistry and theoretical studies are invaluable tools for predicting the properties of new molecules and guiding synthetic efforts. For this compound, theoretical predictions will be crucial in several areas:

Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for nucleophilic or electrophilic attack on the aromatic ring. This will be essential for designing selective functionalization strategies. Computational models can also predict the activation barriers for C-F and C-Cl bond cleavage with different catalysts, aiding in the development of selective transformations.

Electronic and Optical Properties: Theoretical calculations can predict the electronic properties, such as the HOMO-LUMO gap, dipole moment, and polarizability, of this compound and its derivatives. This information is vital for assessing their potential in applications like molecular electronics and non-linear optics.

Design of Novel Derivatives: By systematically modifying the substituents on the aromatic ring in silico, it is possible to screen for new derivatives with desired properties. For example, theoretical models could be used to design derivatives with specific absorption and emission wavelengths for use as fluorescent probes or in organic light-emitting diodes (OLEDs).

| Theoretical Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Reaction Barriers, Fukui Functions | Guiding Synthetic Strategy |

| Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths | Design of Optoelectronic Materials |

| Molecular Dynamics (MD) | Self-Assembly Behavior | Predicting Crystal Packing and Morphology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.